Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a benzofuran derivative featuring a tert-butyl group at position 2, a (3,4-dichlorophenyl)methoxy substituent at position 5, and an ethyl carboxylate moiety at position 2. The compound’s molecular formula is C24H24Cl2O4, with a molecular weight of 447.36 g/mol. The 3,4-dichlorophenyl group introduces strong electron-withdrawing effects and lipophilicity, which may influence its biological activity and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2O4/c1-5-26-21(25)19-15-11-14(7-9-18(15)28-20(19)22(2,3)4)27-12-13-6-8-16(23)17(24)10-13/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZKLSYKQNYWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationship (SAR) data.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a tert-butyl group and a dichlorophenylmethoxy moiety. This specific arrangement is crucial for its biological activity, as variations in the substituents can significantly affect potency and selectivity against various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those structurally related to this compound. For instance:
- Cytotoxicity Against Cancer Cells : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For example, a related benzofuran derivative exhibited IC50 values of 5 μM against K562 leukemia cells and 0.1 μM against HL60 cells, indicating strong antiproliferative activity without affecting normal cells .
- Mechanism of Action : The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation. For instance, some derivatives have been shown to inhibit the AKT signaling pathway in lung adenocarcinoma cells, leading to reduced cell replication and increased apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies:
These findings suggest that specific substitutions on the benzofuran ring are crucial for enhancing the biological activity of these compounds.
Case Studies
- In Vitro Studies : A study evaluating various benzofuran derivatives demonstrated that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines. The presence of halogens like chlorine or bromine was found to enhance activity due to increased electron-withdrawing effects, which may stabilize reactive intermediates during metabolic processes .
- In Vivo Models : In vivo studies using murine models have shown that certain benzofuran derivatives can effectively reduce tumor growth without significant toxicity to normal tissues. This highlights their potential as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
Key Observations:
Chlorine vs. Nitro Substituents :
- The 3,4-dichlorophenyl group enhances lipophilicity and metabolic stability compared to the nitro-substituted analog, which may degrade more readily due to the nitro group’s susceptibility to reduction .
- The nitro group’s strong electron-withdrawing nature could reduce binding affinity in biological systems compared to the dichloro analog .
Chlorine Position Effects :
- Replacing 3,4-dichloro with 2,4-dichloro (as in 2-4DCZ) alters steric interactions. The 2,4-dichloro isomer may exhibit weaker binding to receptors requiring planar aromatic stacking (e.g., sigma receptors) .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing Ethyl 2-tert-butyl-5-[(3,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate?
The synthesis typically involves:
- Friedel-Crafts acylation to functionalize the benzofuran core.
- Nucleophilic substitution to introduce the (3,4-dichlorophenyl)methoxy group at position 4.
- Esterification with ethyl chloroformate to install the carboxylate group at position 2. Key optimizations include controlling reaction temperatures (e.g., 0–5°C for sensitive intermediates) and using anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis. Chromatographic purification (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity product .
Q. How can spectroscopic methods resolve ambiguities in characterizing this compound?
- ¹H/¹³C NMR : Assign peaks by comparing with analogous benzofuran derivatives. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm (¹H) and ~30 ppm (¹³C), while the dichlorophenyl methoxy protons appear as a multiplet between 5.5–6.0 ppm .
- IR Spectroscopy : Confirm ester carbonyl (~1720 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validate the molecular ion [M+H]⁺ at m/z 466.1 (calculated for C₂₂H₂₁Cl₂O₄⁺). Discrepancies in fragmentation patterns may indicate impurities or isomerization .
Q. What solvent systems are optimal for solubility and reactivity studies?
The compound is soluble in polar aprotic solvents (e.g., DCM, DMSO) but poorly soluble in water. For kinetic studies, DMSO is preferred due to its stability at high temperatures, while DCM is ideal for low-temperature reactions (e.g., Grignard additions). Solubility data should be cross-validated using UV-Vis spectroscopy at varying concentrations .
Advanced Research Questions
Q. How can computational chemistry predict interactions between this compound and biological targets (e.g., enzymes)?
- Molecular Docking (AutoDock Vina) : Use the crystal structure of target enzymes (e.g., cytochrome P450) to model binding affinities. The dichlorophenyl group may occupy hydrophobic pockets, while the ester moiety participates in hydrogen bonding .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories. Pay attention to conformational changes in the benzofuran core, which may affect binding .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity). For example, reported anti-inflammatory activity (IC₅₀ = 12 μM in one study vs. 28 μM in another) may reflect differences in cell lines (e.g., RAW 264.7 vs. THP-1) .
- Metabolite Profiling (LC-MS) : Identify active metabolites that could explain discrepancies. The tert-butyl group is prone to oxidative metabolism, potentially generating bioactive intermediates .
Q. How does the steric bulk of the tert-butyl group influence reactivity in derivatization reactions?
- Steric Hindrance : The tert-butyl group at position 2 impedes electrophilic substitution at adjacent positions. For example, bromination at position 4 requires harsh conditions (e.g., Br₂/FeBr₃ at 80°C) compared to unsubstituted benzofurans .
- Protection-Deprotection Strategies : Use TFA to temporarily remove the tert-butyl group for functionalization, followed by re-introduction via alkylation .
Q. What crystallographic techniques validate the 3D structure of this compound?
- Single-Crystal X-Ray Diffraction (SHELX) : Grow crystals via slow evaporation (hexane/acetone). The dichlorophenyl and tert-butyl groups often induce orthorhombic packing (space group P2₁2₁2₁). Disordered solvent molecules require refinement with the SQUEEZE algorithm .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-Cl···π contacts) that stabilize the crystal lattice .
Methodological Considerations Table
| Aspect | Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | Column Chromatography | Hexane:EtOAc (4:1 to 1:2 gradient) | |
| Structural Validation | 2D NMR (COSY, HSQC) | Correlate methoxy protons with adjacent carbons | |
| Biological Activity | Enzyme Inhibition Assays | IC₅₀ determination with p-nitrophenyl substrates | |
| Computational Modeling | Density Functional Theory (DFT) | B3LYP/6-31G(d) basis set for energy minimization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
